1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
Description
Chemical Identity and Nomenclature
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid possesses multiple systematic nomenclature designations reflecting its complex molecular architecture. According to Chemical Abstracts Service documentation, the official name follows the International Union of Pure and Applied Chemistry nomenclature system as this compound. Alternative nomenclature includes 3-piperidinecarboxylic acid, 1-(4-cyano-2-fluorophenyl)-, emphasizing the carboxylic acid functional group position on the piperidine ring system. The compound carries Chemical Abstracts Service registry number 1000339-81-0, which serves as the definitive chemical identifier in global databases. The MDL number MFCD09750918 provides additional database reference capability for chemical inventory systems.
| Property | Value | Source Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1000339-81-0 | |
| MDL Number | MFCD09750918 | |
| PubChem Compound Identifier | 43656950 | |
| Molecular Formula | C₁₃H₁₃FN₂O₂ | |
| Molecular Weight | 248.25 g/mol |
The molecular structure incorporates specific stereochemical considerations due to the asymmetric carbon center at position 3 of the piperidine ring. The International Chemical Identifier string InChI=1S/C13H13FN2O2/c14-11-6-9(7-15)3-4-12(11)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) provides comprehensive structural information for computational chemistry applications. The corresponding InChIKey LWDBBCSJQOJONX-UHFFFAOYSA-N serves as a hashed version suitable for database searching and cross-referencing. Simplified Molecular Input Line Entry System notation N#CC1=CC=C(C(F)=C1)N2CCCC(C(=O)O)C2 offers a linear representation of the molecular connectivity.
Structural Classification within Piperidine-3-carboxylic Acid Derivatives
This compound belongs to the broader chemical class of piperidine-3-carboxylic acid derivatives, which themselves represent substituted analogs of nipecotic acid. Nipecotic acid, systematically known as piperidine-3-carboxylic acid, serves as the fundamental structural scaffold for this compound family. The base structure consists of a six-membered saturated nitrogen heterocycle with a carboxylic acid substituent at the 3-position, creating the characteristic piperidinemonocarboxylic acid framework. This structural motif exhibits significant biological relevance, as piperidine rings are ubiquitous in pharmaceuticals and represent the most prevalent saturated nitrogen-containing heterocyclic ring system in medicinal chemistry.
The specific substitution pattern of this compound places it within the subclass of nitrogen-substituted piperidine-3-carboxylic acids. The nitrogen atom at position 1 of the piperidine ring bears a 4-cyano-2-fluorophenyl substituent, creating a tertiary amine center. This substitution pattern distinguishes it from simpler analogs such as unsubstituted nipecotic acid or mono-substituted derivatives. The compound's structural features include both aromatic and aliphatic components, contributing to its potential reactivity profiles and solubility characteristics in various solvent systems. The presence of the cyano group introduces additional polarity, which can enhance interactions with biological targets and influence pharmacokinetic properties.
The conformational characteristics of this compound family reflect the well-established preference of piperidine rings for chair conformations, similar to cyclohexane. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in axial position and another in equatorial position. The equatorial conformation generally shows greater stability by 0.72 kcal/mol in gas phase conditions. The substituent at position 1 significantly influences these conformational preferences, particularly when fluorinated aromatic groups are present. Recent research indicates that fluorine substitution can modulate the basicity of piperidine nitrogen atoms, with axial fluorine orientations typically resulting in higher relative pKa values compared to equatorial systems.
Historical Development of Fluorophenyl-substituted Piperidine Compounds
The historical development of fluorophenyl-substituted piperidine compounds traces its origins to the broader evolution of piperidine chemistry, which began in the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and again independently in 1852 by French chemist Auguste Cahours, both obtaining the compound through reaction of piperine with nitric acid. This foundational work established piperidine as a fundamental building block for subsequent synthetic developments. The natural occurrence of piperidine structural motifs in alkaloids such as piperine, which provides black pepper its characteristic taste, highlighted the biological significance of this ring system.
The incorporation of fluorine substituents into piperidine derivatives represents a more recent development in medicinal chemistry, driven by the recognition that fluorine substitution can profoundly influence pharmaceutical properties. Fluorinated piperidine compounds gained particular attention due to their ability to modulate basicity of nitrogen atoms, which can affect binding interactions with biological targets and improve cardiovascular safety profiles. The development of fluorinated analogs addressed challenges related to human ether-related gene potassium ion channel interactions and phospholipidosis associated with basic nitrogen-containing drugs. Industrial pharmaceutical research groups, including teams at Merck, have extensively investigated asymmetric synthetic approaches to fluorinated piperidine building blocks, particularly for applications in calcitonin gene-related peptide receptor antagonist development.
Synthetic methodologies for accessing fluorophenyl-substituted piperidines have evolved significantly, with researchers exploring both transition-metal-mediated and biocatalytic approaches. Recent advances include asymmetric hydrogenation of fluoroenamide substrates derived from corresponding pyridines and enzymatic dynamic asymmetric transamination of fluoroketone precursors. These developments reflect the synthetic challenges associated with direct stereoselective fluorination, leading to alternative strategies that avoid such difficulties. The field has also witnessed progress in dearomatization-hydrogenation processes, where pyridine substrates undergo selective reduction to provide all-cis fluorinated piperidine products with fluorine atoms preferring axial orientations.
Research Significance in Organic and Medicinal Chemistry
This compound demonstrates substantial research significance across multiple domains of organic and medicinal chemistry. The compound exemplifies the strategic incorporation of fluorine into pharmaceutical scaffolds, where fluorine substitution serves as a key tool for optimizing drug properties. The electronic effects of fluorine substitution can influence molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The cyano group contributes additional polarity and potential for hydrogen bonding interactions, characteristics that enhance the compound's utility in structure-activity relationship studies.
In medicinal chemistry applications, fluorinated piperidine derivatives like this compound offer advantages in modulating pharmacokinetic parameters. The fluorine atom's electronegativity and small size allow for subtle modifications of molecular properties without dramatically altering overall molecular architecture. Research indicates that fluorine incorporation can reduce interactions with human ether-related gene potassium channels, thereby improving cardiovascular safety profiles of potential pharmaceutical candidates. The specific substitution pattern present in this compound provides a valuable scaffold for exploring structure-activity relationships in drug discovery programs.
The compound's structural features make it particularly relevant for pharmaceutical research targeting central nervous system applications. Piperidine derivatives have demonstrated utility in various therapeutic areas, with the fluorophenyl substitution pattern offering opportunities for fine-tuning receptor selectivity and pharmacological profiles. The carboxylic acid functionality provides additional sites for chemical modification through amide bond formation or ester derivatization, expanding the chemical space accessible from this core structure. Contemporary synthetic methodology development continues to focus on efficient preparation of such fluorinated piperidine intermediates, recognizing their importance as building blocks for advanced pharmaceutical candidates.
Properties
IUPAC Name |
1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-9(7-15)3-4-12(11)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDBBCSJQOJONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207446 | |
| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-81-0 | |
| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyano-2-fluorophenyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Cyanopiperidine Intermediates
According to patent literature, 4-cyanopiperidine hydrochloride, a key intermediate, can be efficiently prepared by dehydration of isonipecotamide using thionyl chloride in an organic solvent such as n-propyl acetate. The process involves:
- Addition of dibutylformamide to a suspension of isonipecotamide.
- Controlled addition of thionyl chloride at 20 °C.
- Stirring for extended periods (e.g., 18 hours) to complete dehydration.
- Filtration and washing to isolate 4-cyanopiperidine hydrochloride in high purity (95% w/w) and yield (~73%).
This method is advantageous due to its relatively mild conditions, high yield, and purity, and avoids multi-step protection/deprotection sequences.
N-Arylation and Carboxylation Steps
While direct literature on the exact preparation of this compound is limited, analogous compounds suggest:
- The use of palladium-catalyzed Buchwald-Hartwig amination to attach the 4-cyano-2-fluorophenyl group to the piperidine nitrogen.
- Subsequent carboxylation at the 3-position can be achieved via directed lithiation or metalation followed by quenching with carbon dioxide or carboxylation reagents.
- Alternatively, starting from piperidine-3-carboxylic acid derivatives, N-arylation is performed as the final step.
Data Table Summarizing Key Preparation Parameters
*Yields for N-arylation are estimated based on analogous literature for substituted piperidines.
Analytical and Purification Considerations
- Purity is typically confirmed by NMR, mass spectrometry, and HPLC.
- Chromatographic purification on silica gel is common to remove side products.
- The final compound is isolated as a powder, stable at room temperature.
Summary and Recommendations
- The preparation of this compound involves strategic synthesis of the piperidine-3-carboxylic acid scaffold followed by nitrogen substitution with the 4-cyano-2-fluorophenyl group.
- Efficient dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride is a critical early step, achievable in high yield and purity using thionyl chloride under mild conditions.
- N-arylation via palladium-catalyzed amination is the preferred method for attaching the aromatic substituent.
- Continuous flow synthesis techniques hold potential for improving safety and scalability but require further adaptation for this specific compound.
- Purification and analytical characterization are essential to ensure the compound's suitability for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide and fluorobenzene derivatives under controlled temperature and pressure.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid (Target) | C₁₃H₁₂FN₂O₂* | 247.24 (calculated) | Not reported | 4-Cyano-2-fluorophenyl, -COOH at C3 |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 185–186.5 | 6-Methylpyrazinyl, -COOH at C3 |
| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 151–152 | 6-Methylpyrazinyl, -COOH at C4 |
| 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid | C₁₅H₂₁N₃O₂ | 275.35 | Not reported | Pyrimidinyl, cyclopropyl, ethyl, -COOH at C3 |
| 1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid | C₁₄H₁₅FNO₃† | 264.28 (calculated) | Not reported | 4-Fluorophenylacetyl, -COOH at C3 |
*Derived formula: Piperidine (C₅H₁₁N) + 4-cyano-2-fluorophenyl (C₇H₃FN) + COOH (C₁H₂O₂). †Hypothetical formula based on substituents.
Key Observations:
In contrast, the 6-methylpyrazinyl group in analogs contributes to higher melting points (~185°C) due to increased polarity and hydrogen-bonding capacity . The position of the carboxylic acid (C3 vs. C4) significantly affects melting points, as seen in the pyrazine derivatives (Δmp ≈ 34°C) .
Molecular Weight and Lipophilicity: The target compound (MW ≈ 247) is lighter than the pyrimidine analog (MW 275.35) but heavier than pyrazine derivatives (MW 221.25). The cyano and fluoro groups likely increase lipophilicity compared to methyl substituents, which may enhance membrane permeability in biological systems .
Heterocyclic vs. Aryl Substituents :
- Pyrazine and pyrimidine substituents (e.g., and ) introduce nitrogen-rich heterocycles, which are common in pharmaceuticals for hydrogen bonding and target engagement. The target compound’s aryl substituent may prioritize aromatic stacking interactions .
Biological Activity
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and a fluorophenyl moiety, which are crucial for its biological activity. The presence of these functional groups influences its interaction with various biological targets, enhancing its potential as a therapeutic agent.
Antiviral Activity
Research indicates that derivatives of this compound exhibit potent inhibitory effects against Human Immunodeficiency Virus type 1 (HIV-1). These compounds have been shown to disrupt viral replication through specific interactions with viral enzymes or host cell pathways, making them promising candidates for further development in antiviral therapies.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it demonstrates moderate to strong activity against various Gram-positive and Gram-negative bacteria. For instance, in vitro assays have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
- Receptor Interaction : It could interact with specific receptors or proteins within cells, modulating signaling pathways that lead to antiviral or antibacterial effects.
- Cellular Uptake : The structural features facilitate cellular uptake, allowing the compound to reach its intracellular targets effectively.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperidine-4-carboxylic acid | Lacks cyano and fluorophenyl groups | Limited activity |
| 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid | Similar structure, different substitution | Moderate antibacterial activity |
| Other piperidine derivatives | Varied substitutions | Diverse biological activities |
This comparison highlights the enhanced biological profile of this compound due to its specific functional groups.
Case Studies
Several case studies have documented the efficacy of this compound in various models:
- HIV Replication Inhibition : A study demonstrated that certain derivatives significantly reduced viral load in infected cell lines, showcasing their potential as therapeutic agents against HIV.
- Antibacterial Efficacy : In a controlled experiment, the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with results indicating rapid bacterial death within hours .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid?
Methodological Answer: A practical approach involves multi-step organic synthesis, starting with the functionalization of the piperidine ring followed by coupling with the 4-cyano-2-fluorophenyl moiety. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen can prevent unwanted side reactions during subsequent steps . Purification via column chromatography (e.g., using silica gel and gradients of ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical to confirm intermediate and final product integrity. Reaction optimization may require adjusting solvents (e.g., dichloromethane or DMF) and bases (e.g., NaOH or Et₃N) to enhance yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.
- ¹H/¹³C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., distinguishing axial vs. equatorial substituents on the piperidine ring).
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥95%.
- FT-IR spectroscopy to identify functional groups like carboxylic acid (-COOH) and nitrile (-CN) .
Q. What safety precautions are essential when handling this compound?
Methodological Answer: Follow general laboratory safety protocols:
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and safety goggles due to potential skin/eye irritation from fluorinated and cyano groups.
- Store at 2–8°C in airtight containers to prevent degradation.
- Consult safety data sheets (SDS) for analogous compounds (e.g., piperidine derivatives with fluorophenyl groups) to anticipate hazards like reactivity or toxicity .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. For example:
- Use software like Gaussian or ORCA to calculate activation energies for key steps (e.g., nucleophilic substitution at the fluorophenyl group).
- Apply reaction path search algorithms (e.g., the artificial force induced reaction method) to identify low-energy pathways and ideal solvents .
- Validate predictions with small-scale experiments (e.g., testing solvent polarity effects on yield) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Systematically address variables across studies:
- Assay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-response curves: Compare EC₅₀/IC₅₀ values across studies to identify outliers.
- Structural analogs: Test derivatives (e.g., replacing -CN with -CF₃) to isolate structure-activity relationships (SAR).
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to evaluate data variability due to experimental conditions .
Q. What strategies are effective for investigating the compound’s structure-activity relationships (SAR) in drug discovery?
Methodological Answer: Design a focused library of derivatives with systematic substitutions:
- Piperidine ring modifications: Introduce methyl groups at C2/C4 to study steric effects on receptor binding.
- Fluorophenyl group variations: Replace fluorine with chlorine or hydrogen to assess electronic effects.
- Carboxylic acid bioisosteres: Substitute -COOH with tetrazole or sulfonamide to improve metabolic stability.
Validate hypotheses using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) and correlate with in vitro activity data .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer: Perform accelerated stability studies:
- pH-dependent degradation: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity: Expose to UV-Vis light and track photodegradation products with LC-MS .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?
Methodological Answer:
- Batch comparison: Re-run NMR under identical conditions (e.g., solvent, temperature) to rule out instrumentation errors.
- Stereochemical analysis: Use 2D NMR (e.g., NOESY) to confirm conformational differences.
- Crystallography: Grow single crystals for X-ray diffraction to resolve ambiguities in substituent orientation .
Q. What experimental design principles minimize variability in biological assays involving this compound?
Methodological Answer: Adopt factorial design of experiments (DoE):
- Variables: Test concentration, incubation time, and temperature in a combinatorial matrix.
- Response surface methodology (RSM): Optimize conditions using software like JMP or Minitab.
- Replicates: Include triplicate measurements to assess reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
